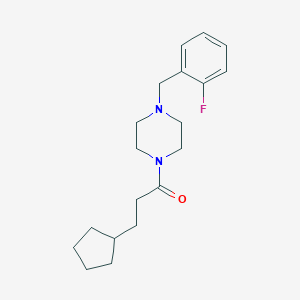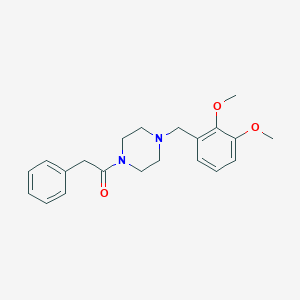![molecular formula C17H32N2 B247577 [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' is a chemical compound that has gained significant attention in scientific research. It is a type of organic compound that has a unique structure and properties, making it useful in various fields of research.
Mecanismo De Acción
The mechanism of action of [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' in lab experiments is its versatility. It can be used in a wide range of experiments, from medicinal chemistry to neurobiology. However, one of the limitations is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' in scientific research. One potential direction is the development of new compounds based on its structure, which may have even more potent therapeutic effects. Another direction is the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' is a valuable compound in scientific research. Its unique structure and properties make it useful in a wide range of experiments, particularly in the field of medicinal chemistry. With further research, it may have even more significant applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of [1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-cyclohexyl-3-methyl-1,4-dihydro-pyridine-4-one with piperidine in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-' has several applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. It has been found to have potential therapeutic effects on various diseases, such as cancer and Alzheimer's disease. It has also been used as a building block for the synthesis of other compounds with potential therapeutic effects.
Propiedades
Fórmula molecular |
C17H32N2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C17H32N2/c1-15-6-5-11-19(14-15)17-9-12-18(13-10-17)16-7-3-2-4-8-16/h15-17H,2-14H2,1H3 |
Clave InChI |
HDWPVODJKJVUIP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)C3CCCCC3 |
SMILES canónico |
CC1CCCN(C1)C2CCN(CC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)